Cas no 462-41-9 (3-fluoropropan-1-amine)

3-Fluoropropan-1-amine is a fluorinated primary amine with the molecular formula C₃H₈FN. This compound features a fluorine substituent on the terminal carbon of a three-carbon alkyl chain, imparting unique reactivity and physicochemical properties. The presence of the fluorine atom enhances electronegativity, influencing the amine's nucleophilicity and stability. It serves as a versatile building block in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The compound's straightforward structure and functional group compatibility make it valuable for introducing fluorine into target molecules, improving metabolic stability and binding affinity in drug design. It is typically handled under inert conditions due to its sensitivity to moisture and air.
3-fluoropropan-1-amine structure
3-fluoropropan-1-amine structure
Product Name:3-fluoropropan-1-amine
CAS No:462-41-9
MF:C3H8FN
MW:77.1007242202759
MDL:MFCD01694865
CID:1011639
PubChem ID:10019
Update Time:2025-11-02

3-fluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoropropan-1-amine
    • 1-Amino-3-fluor-propan
    • 3-fluoropropylamine
    • 3-fluoro-propylamine
    • 3-fluoro-propyl-amine
    • 3-Fluor-propylamin
    • AC1L1UBK
    • AC1Q4OT1
    • BRN 1731095
    • CH2FCH2CH2NH2
    • CHEMBL1162286
    • CTK1D6069
    • PROPYLAMINE, 3-FLUORO-
    • SB37260
    • 462-41-9
    • MFCD01694865
    • EN300-84693
    • DB-228621
    • DTXSID30196763
    • AKOS006340942
    • YTHVGJSPULXGNY-UHFFFAOYSA-N
    • MDL: MFCD01694865
    • Inchi: 1S/C3H8FN/c4-2-1-3-5/h1-3,5H2
    • InChI Key: YTHVGJSPULXGNY-UHFFFAOYSA-N
    • SMILES: FCCCN

Computed Properties

  • Exact Mass: 77.06414
  • Monoisotopic Mass: 77.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 2
  • Complexity: 16.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: NA
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 66.6±15.0 °C at 760 mmHg
  • Flash Point: 172.0±25.1 °C
  • PSA: 26.02

3-fluoropropan-1-amine Security Information

3-fluoropropan-1-amine Pricemore >>

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Additional information on 3-fluoropropan-1-amine

Comprehensive Overview of 3-Fluoropropan-1-amine (CAS No. 462-41-9): Properties, Applications, and Industry Trends

3-Fluoropropan-1-amine (CAS No. 462-41-9), also referred to as 3-fluoropropylamine, is an organofluorine compound with significant relevance in pharmaceutical and agrochemical research. This amine derivative, characterized by a fluorine atom at the 3-position of the propyl chain, exhibits unique physicochemical properties that make it valuable for synthetic applications. Its molecular formula, C3H8FN, and moderate polarity enable versatile reactivity in nucleophilic substitutions and cross-coupling reactions.

In recent years, the demand for fluorinated building blocks like 3-fluoropropan-1-amine has surged due to their role in designing bioactive molecules. The fluorine effect—enhancing metabolic stability and membrane permeability—has driven interest in this compound for drug discovery. Researchers frequently search for "3-fluoropropan-1-amine synthesis" or "CAS 462-41-9 applications," reflecting its importance in medicinal chemistry. Notably, its use in PET radiopharmaceuticals and proteolysis-targeting chimeras (PROTACs) aligns with trends in precision medicine.

The compound’s boiling point (~85–90°C) and water solubility (partially miscible) are critical for industrial scale-up. Analytical techniques such as GC-MS and NMR spectroscopy are employed to verify purity, a key concern for buyers searching "high-purity 3-fluoropropan-1-amine suppliers." Regulatory compliance with REACH and FDA guidelines further underscores its safe handling protocols.

Emerging applications include its utility in covalent inhibitors and bioconjugation, addressing needs in oncology and neurology. Environmental considerations also drive innovation, with "green fluorination methods" gaining traction. As the industry shifts toward sustainable practices, 3-fluoropropan-1-amine remains a focal point for R&D, bridging gaps between synthetic efficiency and ecological responsibility.

In summary, 3-fluoropropan-1-amine (CAS No. 462-41-9) exemplifies the intersection of chemistry and cutting-edge science. Its adaptability to high-throughput screening and structure-activity relationship (SAR) studies ensures enduring relevance, while evolving regulations and green chemistry trends shape its future applications.

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